N-Methyl-N-(2-vinylbenzyl)aniline
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Overview
Description
N-Methyl-N-(2-vinylbenzyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and a vinylbenzyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Aniline: One common method for preparing N-Methyl-N-(2-vinylbenzyl)aniline involves the methylation of aniline using methanol in the presence of a catalyst.
Vinylbenzylation: The vinylbenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of N-methylaniline with a vinylbenzyl halide (such as vinylbenzyl chloride) in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include:
Catalytic Methylation: Using a suitable catalyst, such as cyclometalated ruthenium complexes, to achieve high yields of N-methylaniline.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-(2-vinylbenzyl)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The vinyl group in this compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Vinylbenzyl halides, bases like potassium carbonate, solvents like dichloromethane or toluene.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-Methyl-N-(2-vinylbenzyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of polymers and copolymers. Its vinyl group allows it to participate in polymerization reactions, making it valuable in the production of specialty polymers.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other organic products. Its ability to undergo polymerization makes it useful in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-vinylbenzyl)aniline involves its ability to participate in various chemical reactions due to the presence of the vinyl and methyl groups. The vinyl group can undergo polymerization, while the methyl group can influence the compound’s reactivity and solubility. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
N-Methylaniline: Similar in structure but lacks the vinylbenzyl group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom. It is used in the production of dyes and as a reagent in organic synthesis.
N-Vinyl-N-methylaniline: Similar to N-Methyl-N-(2-vinylbenzyl)aniline but with a vinyl group directly attached to the nitrogen atom instead of the benzyl group.
Uniqueness: this compound is unique due to the presence of both the vinyl and benzyl groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
Molecular Formula |
C16H17N |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-[(2-ethenylphenyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C16H17N/c1-3-14-9-7-8-10-15(14)13-17(2)16-11-5-4-6-12-16/h3-12H,1,13H2,2H3 |
InChI Key |
BNRIOEDODRWIEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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